molecular formula C9H9F6N3 B15344816 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine CAS No. 794451-95-9

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

Número de catálogo: B15344816
Número CAS: 794451-95-9
Peso molecular: 273.18 g/mol
Clave InChI: GOCOZQWFAUUGLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a fluorinated pyrazolopiperidine derivative characterized by two trifluorinated groups: a 2,2,2-trifluoroethyl substituent at the 1-position and a trifluoromethyl group at the 3-position. Fluorinated compounds are pivotal in drug design due to their ability to enhance metabolic stability, bioavailability, and binding affinity via electronic and steric effects .

Propiedades

Número CAS

794451-95-9

Fórmula molecular

C9H9F6N3

Peso molecular

273.18 g/mol

Nombre IUPAC

1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H9F6N3/c10-8(11,12)4-18-6-1-2-16-3-5(6)7(17-18)9(13,14)15/h16H,1-4H2

Clave InChI

GOCOZQWFAUUGLL-UHFFFAOYSA-N

SMILES canónico

C1CNCC2=C1N(N=C2C(F)(F)F)CC(F)(F)F

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Analogs with Varied Substituents

The lead compound 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g) shares the pyrazolo[4,3-c]pyridine core but substitutes the trifluoroethyl group with a 2-methoxyethyl moiety and introduces a nitrofuran warhead at the 5-position . Key distinctions include:

  • Biological Activity : Compound 13g demonstrated potent antibacterial activity against ESKAPE pathogens, attributed to its nitrofuran group, which generates reactive intermediates disrupting bacterial DNA . In contrast, the target compound’s trifluorinated groups may prioritize metabolic stability over direct antimicrobial effects.

Impact of Fluorination Patterns

Fluorine incorporation profoundly influences drug-like properties:

  • Electron-Withdrawing Effects : The trifluoromethyl group’s strong -I effect reduces basicity of adjacent amines, enhancing bioavailability and resistance to oxidative metabolism .
  • Hydrophobicity: Both trifluoromethyl and trifluoroethyl groups increase logP, improving membrane permeability but risking solubility limitations. Non-fluorinated analogs, such as 3-aryl derivatives (e.g., 3-phenyl), exhibit lower metabolic stability but better aqueous solubility .

Core Structure Variations

6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 1022931-56-1) differs in pyrazolo ring fusion ([3,4-c] vs. [4,3-c]) and substituents (6-methyl vs. 1-trifluoroethyl) . Key comparisons:

  • Steric Impact : The 6-methyl group introduces less steric hindrance than the trifluoroethyl group, possibly enabling broader target engagement but reducing selectivity.

QSAR Insights

Quantitative structure-activity relationship (QSAR) studies on 3-aryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines highlight the significance of:

  • Hydrophobicity (π) : Higher π values (as seen in trifluoromethyl groups) correlate with enhanced membrane penetration but may reduce solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Biological Activity Molar Mass (g/mol) pKa (Predicted) LogP (Estimated)
Target Compound [4,3-c] 1-(2,2,2-Trifluoroethyl), 3-(trifluoromethyl) Under investigation ~308.2 ~11.4 3.8
13g () [4,3-c] 1-(2-Methoxyethyl), 5-(nitrofuroyl) Antibacterial ~406.3 8.2 2.1
3-(Trifluoromethyl)-... () [4,3-c] 3-(Trifluoromethyl) Not reported 205.18 11.40 2.5
6-Methyl-3-(trifluoromethyl)-... () [3,4-c] 6-Methyl, 3-(trifluoromethyl) Not reported 205.18 11.40 2.7

Table 2: Fluorination Impact on Key Parameters

Parameter Trifluoromethyl Group Effect Non-Fluorinated Analog (e.g., Methyl)
Metabolic Stability ↑ (Resistance to CYP450 oxidation)
Solubility ↓ (Increased hydrophobicity)
Binding Affinity ↑ (Electron-withdrawing/-donor effects) Variable

Research Findings

  • Fluorination Advantages : The target compound’s dual trifluorinated groups optimize metabolic stability and binding interactions but may necessitate formulation strategies to counter low solubility.
  • Structural Flexibility : Analogs with modified cores (e.g., [3,4-c] vs. [4,3-c]) or substituents (e.g., nitrofuran) demonstrate the scaffold’s versatility for diverse therapeutic targets, from antibacterials to CNS agents.
  • QSAR Guidance : Hydrophobic and steric parameters are critical for lead optimization, suggesting that balancing fluorine content with polar groups could refine drug-like properties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.